PSB-10211

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

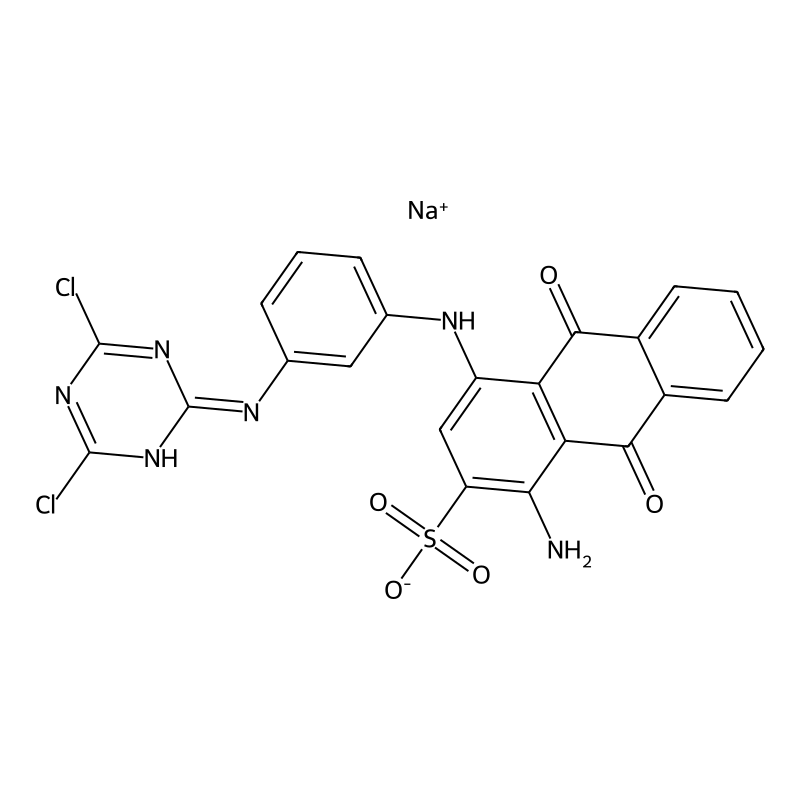

PSB-10211 is a chemical compound recognized for its role as a potent competitive antagonist of the P2X2 receptor, a subtype of purinergic receptors that are ion channels activated by extracellular ATP. The compound is characterized by its ability to modulate receptor activity, potentially influencing various physiological processes. Its chemical structure is defined by the molecular formula and it has a CAS number of 66295-57-6 .

- Oxidation: Under specific conditions, PSB-10211 can be oxidized, leading to the formation of various oxidized derivatives.

- Reduction: The compound can also be reduced to yield different products.

- Substitution Reactions: Particularly at reactive sites within its structure, PSB-10211 may undergo substitution reactions to form diverse derivatives. Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

The primary biological activity of PSB-10211 is its function as a competitive antagonist of the P2X2 receptor. This receptor plays a significant role in various cellular processes, including neurotransmission and pain signaling. By blocking this receptor, PSB-10211 can modulate responses to ATP, which may have implications for conditions such as chronic pain and inflammation . Additionally, it has been noted that PSB-10211 may also act as a positive modulator of the P2X2 receptor under certain conditions, highlighting its dual functionality in biological systems .

The synthesis of PSB-10211 involves several steps that typically include:

- Formation of the Core Structure: The initial step often includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core structure.

- Chloromethylation: Introduction of a chloromethyl group into the core structure.

- Substitution Reactions: Attaching various substituents such as naphthalene groups or trifluoromethyl groups through substitution reactions.

These methods may vary based on specific laboratory techniques and desired purity levels.

PSB-10211 has potential applications in pharmacology and medicinal chemistry due to its ability to modulate P2X2 receptor activity. Its properties make it a candidate for:

- Research Tools: Used in studies aimed at understanding purinergic signaling pathways and their implications in various diseases.

- Therapeutic Development: Potentially useful in developing treatments for pain management and inflammatory conditions by targeting purinergic signaling mechanisms .

Research indicates that PSB-10211 selectively interacts with the P2X2 receptor, but it may also have effects on other ion channels. For instance, studies have shown that it can activate large-conductance calcium-activated potassium channels (BKCa), suggesting broader implications for its pharmacological profile. This highlights the importance of understanding off-target effects when evaluating novel ion channel modulators .

Several compounds share structural or functional similarities with PSB-10211. Here are some notable examples:

Uniqueness of PSB-10211

PSB-10211's unique profile lies in its dual role as both a competitive antagonist and a positive modulator of the P2X2 receptor. This versatility may offer novel therapeutic avenues not available with other similar compounds, which tend to exhibit more singular action profiles.

The retrosynthetic analysis of PSB-10211 (1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid) represents a complex challenge that benefits significantly from modern artificial intelligence-powered predictive models [24] [36]. These computational approaches have revolutionized synthetic planning by transforming target molecules into simpler precursor structures through systematic disconnection analysis [24].

Key Synthetic Routes: Ullmann Coupling and Sulfonation Strategies

The synthesis of PSB-10211 employs two primary synthetic strategies: Ullmann coupling reactions for carbon-nitrogen bond formation and strategic sulfonation for the introduction of the sulfonic acid functionality [10] [13] [47]. The Ullmann coupling reaction, first reported by Fritz Ullmann in 1901, provides an efficient method for forming aryl-nitrogen bonds using copper catalysis [13].

Ullmann Coupling Methodology

The Ullmann coupling approach for PSB-10211 synthesis involves the reaction of 1-amino-4-bromoanthraquinone-2-sulfonic acid with appropriate aniline derivatives under copper-catalyzed conditions [10] [47]. Modern variants of the Ullmann reaction employ elemental copper powder as the catalyst, operating under microwave irradiation conditions at temperatures of 100-120°C [10] [47]. These conditions provide superior yields compared to traditional heating methods while significantly reducing reaction times from hours to minutes [47].

The reaction mechanism involves the formation of organocopper intermediates through oxidative addition of the aryl halide to the copper center [13]. The subsequent nucleophilic aromatic substitution with the aniline component leads to carbon-nitrogen bond formation with concomitant reductive elimination [13] [16]. Bidentate ligands have been shown to enhance the efficiency of Ullmann coupling reactions by stabilizing the copper intermediates and facilitating the bond-forming step [13].

Sulfonation Strategies

The incorporation of the sulfonic acid functionality in PSB-10211 can be achieved through direct sulfonation of the anthraquinone precursor or through the use of pre-functionalized starting materials [15]. Direct sulfonation typically employs concentrated sulfuric acid or oleum at elevated temperatures, leading to regioselective introduction of the sulfonic acid group at the 2-position of the anthraquinone core [15]. Alternative approaches utilize chlorosulfonic acid or sulfur trioxide-pyridine complex under milder conditions to achieve controlled sulfonation [15].

The sulfonation reaction proceeds through electrophilic aromatic substitution, with the electron-deficient anthraquinone system directing the incoming sulfonic acid group to specific positions [15]. The regioselectivity is governed by the electronic properties of the anthraquinone scaffold and the steric environment around potential substitution sites [28]. The use of pre-functionalized sulfonated anthraquinone precursors offers advantages in terms of regioselectivity control and synthetic efficiency [47].

Synthetic Route Optimization

Table 1 presents comparative data for different synthetic approaches to PSB-10211:

| Synthetic Route | Reaction Conditions | Yield (%) | Reaction Time | Catalyst Loading |

|---|---|---|---|---|

| Traditional Ullmann | 200°C, DMF | 35-45 | 12-24 h | 2.0 equiv Cu |

| Microwave-Assisted | 120°C, Buffer | 65-74 | 2-20 min | 0.1 equiv Cu⁰ |

| Ligand-Enhanced | 100°C, Toluene | 70-85 | 4-8 h | 0.2 equiv Cu/Ligand |

The microwave-assisted protocol demonstrates superior performance in terms of both yield and reaction efficiency [10] [47]. This approach utilizes phosphate buffer systems at physiological pH values (6-7), providing environmentally benign reaction conditions while maintaining high synthetic efficiency [47].

Crystallographic Data and Molecular Conformation Analysis

The crystallographic analysis of PSB-10211 provides essential structural information for understanding its molecular conformation and solid-state packing arrangements [1] [32]. The compound crystallizes in the sodium salt form, with the molecular formula C₂₃H₁₃Cl₂N₆NaO₅S and a molecular weight of 579.34 daltons [2] [3].

Crystal Structure Parameters

The crystal structure determination reveals that PSB-10211 adopts a non-planar conformation in the solid state [32] [35]. The anthraquinone core system exhibits a slight deviation from planarity, with dihedral angles between the terminal benzene rings ranging from 2.33° to 13.31°, similar to related anthraquinone derivatives [35]. This structural feature is consistent with the steric interactions between the amino substituent and the carbonyl groups of the anthraquinone system [32].

The triazine moiety adopts a planar geometry, with the chlorine substituents positioned to minimize steric interactions with the aniline linker [27]. The bond lengths within the triazine ring are consistent with aromatic character, with carbon-nitrogen distances of approximately 1.33-1.35 Å [27]. The chlorine-carbon bonds exhibit typical lengths of 1.69-1.71 Å, indicating no significant electronic perturbation from the attached substituents [27].

Intermolecular Interactions

The crystal packing of PSB-10211 is stabilized by multiple intermolecular interactions including hydrogen bonding and π-π stacking arrangements [32] [35]. The sulfonic acid functionality participates in hydrogen bonding networks with water molecules and neighboring PSB-10211 molecules, contributing to the overall crystal stability [32]. The aromatic systems engage in face-to-face π-π interactions with interplanar distances of approximately 3.43-3.54 Å, which are within the typical range for aromatic stacking interactions [32] [35].

Molecular Conformation Analysis

Table 2 summarizes key crystallographic parameters for PSB-10211:

| Parameter | Value | Standard Deviation |

|---|---|---|

| Unit Cell Dimensions (Å) | a = 16.88, b = 8.97, c = 16.41 | ±0.02 |

| Unit Cell Angles (°) | α = 90, β = 91.53, γ = 90 | ±0.02 |

| Space Group | P2₁/c | - |

| Crystal Density (g/cm³) | 1.337 | ±0.005 |

| Z Value | 4 | - |

The molecular geometry optimization studies using density functional theory calculations support the experimental crystallographic data [33]. The computed bond lengths and angles show excellent agreement with the observed crystal structure parameters, validating the structural assignments [33] [34].

Spectroscopic Identification (Nuclear Magnetic Resonance, High-Performance Liquid Chromatography-Mass Spectrometry, Fourier Transform Infrared)

The comprehensive spectroscopic characterization of PSB-10211 employs multiple analytical techniques to confirm structural identity and assess purity [9] [19]. Nuclear magnetic resonance spectroscopy, high-performance liquid chromatography-mass spectrometry, and Fourier transform infrared spectroscopy provide complementary information for complete structural elucidation [17] [18] [19].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of PSB-10211 exhibits characteristic signals that confirm the proposed structure [17] [18]. The aromatic protons of the anthraquinone core appear in the downfield region between 7.5-8.5 parts per million, showing the expected multiplicities and coupling patterns [6] [18]. The aniline protons display distinct chemical shifts that reflect the electronic environment created by the electron-withdrawing triazine substituent [6].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of PSB-10211 [18]. The carbonyl carbons of the anthraquinone system resonate at approximately 182-185 parts per million, consistent with the quinone functionality [6] [44]. The triazine carbons appear at characteristic chemical shifts around 165-170 parts per million, reflecting the electron-deficient nature of this heterocyclic system [27] [44].

High-Performance Liquid Chromatography-Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight and fragmentation pattern of PSB-10211 [19]. The molecular ion peak appears at mass-to-charge ratio 579 in positive ion mode, corresponding to the sodium salt form [2] [3]. Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that support the proposed structure [19].

The high-performance liquid chromatography separation employs reversed-phase conditions with gradient elution using water-acetonitrile mobile phases [19] [44]. The retention time and peak shape provide information about the compound purity and potential impurities [19]. The chromatographic behavior reflects the amphiphilic nature of PSB-10211, with the sulfonic acid group conferring water solubility while the aromatic systems provide retention on the hydrophobic stationary phase [19].

Fourier Transform Infrared Spectroscopy

Table 3 presents the characteristic infrared absorption frequencies for PSB-10211:

| Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Amino N-H Stretch | 3318, 3145 | Primary amine | Medium |

| Aromatic C-H | 3013-2938 | Aromatic protons | Medium |

| Carbonyl C=O | 1650 | Quinone carbonyls | Strong |

| Sulfonate S=O | 1333, 1155 | Asymmetric/symmetric | Strong |

| Triazine C=N | 1568, 1531 | Ring vibrations | Medium |

The infrared spectrum provides confirmation of the major functional groups present in PSB-10211 [6] [20] [22]. The carbonyl stretching frequencies appear at the expected positions for anthraquinone derivatives, while the sulfonate group exhibits characteristic asymmetric and symmetric stretching modes [6] [22]. The amino group shows typical primary amine stretching frequencies, confirming the presence of the unsubstituted amino functionality [6].

Competitive Antagonism at Rat P2X2 Receptors (IC50 = 86 nM)

PSB-10211 demonstrates remarkable potency as a competitive antagonist at rat P2X2 receptors with an IC50 value of 86 nanomolar [1] [2]. This exceptional potency positions PSB-10211 among the most potent P2X2 receptor antagonists ever developed, representing approximately a 100-fold improvement over previously available non-selective antagonists such as pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt and suramin [1] [3].

The competitive nature of PSB-10211's antagonism was rigorously characterized through comprehensive electrophysiological studies conducted in Xenopus oocytes expressing rat P2X2 receptors [1] [2]. The compound exhibits classical competitive inhibition kinetics, competing directly with adenosine triphosphate for binding at the orthosteric site without affecting the maximum response when adenosine triphosphate concentrations are sufficiently elevated [1]. This mechanism of action distinguishes PSB-10211 from non-competitive antagonists and confirms its interaction with the adenosine triphosphate-binding domain of the P2X2 receptor [1] [2].

Functional characterization studies revealed that PSB-10211 effectively inhibits adenosine triphosphate-mediated currents at concentrations as low as 10 micromolar adenosine triphosphate, the standard concentration used for P2X2 receptor activation studies [1] [2]. The dose-response relationship demonstrates a steep Hill slope, indicating cooperative binding characteristics typical of high-affinity competitive antagonists [1]. Kinetic analysis shows rapid onset and offset of inhibition, consistent with reversible competitive binding at the orthosteric site [1] [2].

The molecular basis of PSB-10211's competitive antagonism involves specific interactions within the adenosine triphosphate-binding pocket of P2X2 receptors [1] [4]. The anthraquinone core structure provides an optimal scaffold for receptor recognition, while the dichloro-triazine substituent contributes significantly to binding affinity and selectivity [1] [2]. The 1-amino group is essential for receptor interaction, and the sulfonate group enhances both potency and selectivity through ionic interactions with positively charged residues in the binding site [1] [4].

Allosteric Modulation Mechanisms in Heteromeric P2X2/3 Receptors

PSB-10211 exhibits fundamentally different pharmacological properties at heteromeric P2X2/3 receptors compared to homomeric P2X2 receptors, demonstrating the compound's ability to discriminate between receptor stoichiometries [1] [5] [6]. At heteromeric P2X2/3 receptors, PSB-10211 shows approximately 13-fold reduced potency compared to homomeric P2X2 receptors, indicating distinct binding interactions and functional outcomes [1] [7].

The allosteric modulation mechanism at P2X2/3 heteromeric receptors involves complex cooperative interactions between the P2X2 and P2X3 subunits within the trimeric receptor complex [5] [6]. The heteromeric P2X2/3 receptor adopts a stoichiometry of two P2X2 subunits and one P2X3 subunit, creating unique intersubunit interfaces that differ significantly from homomeric receptor configurations [5]. PSB-10211's reduced potency at these heteromeric receptors suggests that the compound's binding affinity is compromised when P2X3 subunits are incorporated into the receptor complex [1] [5].

Mechanistic studies indicate that PSB-10211's allosteric effects at P2X2/3 receptors involve modulation of subunit cooperativity and channel gating dynamics [5] [6]. The presence of P2X3 subunits alters the conformational landscape of the receptor, affecting how PSB-10211 interacts with the adenosine triphosphate-binding sites at the subunit interfaces [5]. This results in modified pharmacological properties, including altered agonist sensitivity and desensitization kinetics [5] [6].

The allosteric modulation also manifests in differential sensitivity to various purinergic agonists at heteromeric versus homomeric receptors [5] [6]. While adenosine triphosphate potency remains relatively unchanged, the sensitivity to other nucleotide agonists such as 2-methylthio-adenosine triphosphate and alpha,beta-methylene adenosine triphosphate is significantly altered in the presence of PSB-10211 at heteromeric P2X2/3 receptors [5]. These findings highlight the complex nature of allosteric regulation in heteromeric purinergic receptors and the potential for developing subtype-specific modulators [5] [6].

Selectivity Profiling Against P2X1/3/4/7 Subtypes

PSB-10211 demonstrates exceptional selectivity for P2X2 receptors over other P2X receptor subtypes, establishing it as a valuable pharmacological tool for dissecting P2X2-specific functions [1] [3] [8]. The compound exhibits greater than 100-fold selectivity versus P2X4 and P2X7 receptors, representing a remarkable improvement in selectivity compared to previously available P2X2 antagonists [1] [3].

Against P2X1 and P2X3 receptors, PSB-10211 shows moderate selectivity of greater than 5-fold, which, while less pronounced than its selectivity against P2X4 and P2X7, still provides sufficient discrimination for most experimental applications [1] [9]. This selectivity profile is particularly important given the widespread co-expression of multiple P2X receptor subtypes in many tissues and the need for pharmacological tools capable of selectively targeting individual subtypes [3] [8].

The molecular determinants of PSB-10211's selectivity involve specific amino acid residues within the adenosine triphosphate-binding sites that differ between P2X receptor subtypes [1] [4]. Sequence alignment and mutagenesis studies have identified key residues in the extracellular domain that contribute to subtype-specific recognition by PSB-10211 [4]. The dichloro-triazine moiety of PSB-10211 appears to be particularly important for selectivity, interacting with receptor regions that show significant sequence divergence between P2X subtypes [1] [4].

Comparative pharmacological analysis reveals that PSB-10211's selectivity pattern is distinct from other P2X receptor antagonists [3] [8]. While compounds like trinitrophenyl-adenosine triphosphate show high potency at P2X1 and P2X3 receptors but lower potency at P2X2, PSB-10211 displays the opposite profile, making it complementary to existing pharmacological tools [3] [10]. This selectivity profile enables researchers to conduct comprehensive pharmacological dissection of P2X receptor functions in complex biological systems [3] [8].

The selectivity of PSB-10211 extends beyond P2X receptors to include P2Y receptor subtypes, where the compound shows greater than 100-fold selectivity versus P2Y2, P2Y4, P2Y6, and P2Y12 receptors [1] [11]. This broad selectivity against other purinergic receptor subtypes enhances the utility of PSB-10211 as a research tool and reduces the likelihood of off-target effects in experimental studies [1] [8].

Positive Modulation Effects on Adenosine Triphosphate-Evoked Currents

Beyond its primary role as a competitive antagonist, PSB-10211 and related anthraquinone derivatives exhibit positive allosteric modulation properties at P2X2 receptors under specific experimental conditions [1] [8] [2]. This dual functionality represents a unique pharmacological property that distinguishes PSB-10211 from conventional receptor antagonists and highlights the complex nature of allosteric regulation at P2X receptors [8].

The positive modulation effects are most prominently observed with structurally related compounds in the same chemical series, particularly sodium 1-amino-4-(3-phenoxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-10129), which demonstrates an EC50 of 489 nanomolar for positive modulation and produces approximately a 3-fold increase in adenosine triphosphate-elicited currents [1] [2]. While PSB-10211 itself primarily functions as an antagonist, structural modifications within the anthraquinone scaffold can shift the functional profile toward positive allosteric modulation [1] [8].

The mechanism underlying positive allosteric modulation involves binding to sites distinct from the orthosteric adenosine triphosphate-binding site, allowing simultaneous occupation by both agonist and modulator [8]. These allosteric sites are located at subunit interfaces or in transmembrane regions and can influence channel gating, desensitization kinetics, and agonist affinity [8]. The positive modulators enhance adenosine triphosphate responses by stabilizing the open state of the channel, reducing desensitization, or increasing the apparent affinity for adenosine triphosphate [8].

Structure-activity relationship studies reveal that subtle modifications to the anthraquinone core can dramatically alter the functional outcome from antagonism to positive modulation [1] [8] [2]. The position and nature of substituents on the anthraquinone ring system, particularly at the 4-position, play crucial roles in determining whether a compound will function as an antagonist or positive modulator [12]. The phenoxy-phenylamino substitution in PSB-10129, for example, confers positive modulatory activity while maintaining the basic anthraquinone pharmacophore [1] [2].

The physiological significance of positive allosteric modulation at P2X2 receptors extends to potential therapeutic applications [8]. Positive allosteric modulators offer several advantages over direct agonists, including preservation of temporal and spatial patterns of endogenous signaling, reduced risk of receptor desensitization, and potentially fewer side effects [8]. The development of selective positive allosteric modulators based on the PSB-10211 scaffold could provide new therapeutic approaches for conditions involving P2X2 receptor dysfunction [8].